molecular formula C21H20ClFN2O3S B2568184 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892756-92-2

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Katalognummer: B2568184
CAS-Nummer: 892756-92-2
Molekulargewicht: 434.91
InChI-Schlüssel: FKRHNCJQJJFDKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with a sulfonyl group at position 3, an ethyl group at position 1, fluorine at position 6, and a pyrrolidine ring at position 7. Its molecular formula is C₂₂H₂₁ClFN₂O₃S (exact mass: 447.09 g/mol), though variations in substituents across analogs significantly alter properties and activity.

Eigenschaften

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-2-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRHNCJQJJFDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The quinoline derivative is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound forms strong non-covalent interactions, such as salt bridges, with conserved residues in the receptor binding sites, leading to modulation of receptor activity . This interaction can result in either agonistic or antagonistic effects, depending on the receptor subtype and the specific structural features of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The ethyl group at position 1 distinguishes the target compound from analogs:

  • 1-Propyl variant (3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, CAS 892757-69-6): Increased alkyl chain length (propyl vs.
  • 1-(4-Methylbenzyl) variant (3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, CAS 892759-89-6): The bulky aromatic substituent introduces steric hindrance, likely affecting binding to hydrophobic pockets in biological targets .
  • 1-Benzyl-3-methylpiperidine variant (1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one, CAS 892759-34-1): The benzyl group and methylpiperidine substituent increase molecular weight (525.03 g/mol) and complexity, which may influence pharmacokinetics .

Variations in the Sulfonyl Group

  • 4-Chlorobenzenesulfonyl variant (3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, CAS 892776-25-9): The shift from 3-chloro to 4-chloro on the benzenesulfonyl group alters electronic effects (para vs.

Modifications at Position 7

  • Diethylamino-substituted analog (3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one): Replacing pyrrolidine with diethylamine reduces ring strain and increases basicity, which could enhance solubility in acidic environments .

Physicochemical and Pharmacological Insights

Table 1: Key Properties of Selected Analogs

Compound ID Position 1 Position 3 Position 7 Molecular Weight (g/mol) Key Feature(s)
Target Compound Ethyl 3-Chlorobenzenesulfonyl Pyrrolidin-1-yl 447.09 Balanced lipophilicity/solubility
CAS 892757-69-6 Propyl 3-Chlorobenzenesulfonyl Pyrrolidin-1-yl 448.94 Higher lipophilicity
CAS 892759-89-6 4-Methylbenzyl 3-Chlorobenzenesulfonyl Diethylamino 528.04 Steric bulk, altered basicity
CAS 892776-25-9 Propyl 4-Chlorobenzenesulfonyl Pyrrolidin-1-yl 448.94 Para-substitution effects
CAS 892759-34-1 Benzyl 3-Chlorobenzenesulfonyl 3-Methylpiperidin-1-yl 525.03 Enhanced steric hindrance

Implications for Drug Development

The target compound’s ethyl and pyrrolidinyl groups provide a middle ground between lipophilicity (for membrane penetration) and solubility (for bioavailability). Compared to its 4-chlorobenzenesulfonyl analog , the meta-chloro configuration may offer better electronic compatibility with target enzymes. However, the diethylamino variant demonstrates how substituent flexibility can tailor pharmacokinetic profiles. Further studies should explore structure-activity relationships (SAR) for antibacterial or kinase-inhibitory activity, leveraging the scaffold’s versatility.

Biologische Aktivität

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, characterized by its diverse functional groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C21H22ClFN2O3S\text{C}_{21}\text{H}_{22}\text{Cl}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : The Skraup synthesis method is often employed.
  • Introduction of the Chlorobenzenesulfonyl Group : Achieved through reaction with 3-chlorobenzenesulfonyl chloride.
  • Addition of the Pyrrolidinyl Group : This is accomplished via nucleophilic substitution reactions.

The primary mechanism of action for 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria, and their inhibition leads to disrupted cell division and eventual cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549).

Case Study: Cytotoxicity on MCF-7 Cells
In a study evaluating the cytotoxic effects on MCF-7 cells, the compound displayed an IC50 value of approximately 15 µM, indicating significant growth inhibition compared to control treatments.

Molecular Docking Studies

Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes involved in DNA replication. This binding affinity correlates with its observed biological activity.

ADMET Properties

The pharmacokinetic properties of this compound have been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis. Key findings include:

  • High oral bioavailability predicted due to favorable solubility and permeability.
  • Low toxicity profiles , suggesting potential for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.